molecular formula C13H25ClN2O3 B13586979 Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride

Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride

Cat. No.: B13586979
M. Wt: 292.80 g/mol
InChI Key: NTXINVMEZASVJY-UHFFFAOYSA-N
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Description

Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[35]nonane-7-carboxylatehydrochloride is a complex organic compound with a unique spirocyclic structure

Properties

Molecular Formula

C13H25ClN2O3

Molecular Weight

292.80 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O3.ClH/c1-12(2,3)18-11(16)15-6-4-13(5-7-15)8-10(9-14)17-13;/h10H,4-9,14H2,1-3H3;1H

InChI Key

NTXINVMEZASVJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(O2)CN.Cl

Origin of Product

United States

Preparation Methods

Synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (Key Intermediate)

This intermediate is crucial for the final target compound synthesis.

  • Reagents: tert-butyl 4-methylenepiperidine-1-carboxylate, Zn/Cu couple, 2,2,2-trichloroacetyl chloride
  • Solvent: tert-butyl methyl ether (t-BuOMe)
  • Conditions:
    • Reaction under nitrogen atmosphere at 15 °C
    • Dropwise addition of 2,2,2-trichloroacetyl chloride in DME
    • Stirring overnight at room temperature
    • Quenching with saturated ammonium chloride solution in an ice bath
  • Work-up: Extraction with ethyl acetate, washing with brine, drying over anhydrous sodium sulfate, concentration, and purification by flash chromatography (EtOAc/hexane gradient)
  • Yield: Approximately 15% isolated yield
  • Notes: The use of Zn/Cu couple facilitates the formation of the spirocyclic ketone structure.

Conversion to the Aminomethyl Derivative

  • Step: Nucleophilic addition of 2,3-difluorophenylmagnesium bromide (Grignard reagent) to the ketone intermediate
  • Reagents:
    • tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (10.36 mmol)
    • 2,3-difluorophenylmagnesium bromide (prepared from 1-bromo-2,3-difluorobenzene and isopropyl magnesium chloride)
  • Solvent: Tetrahydrofuran (THF)
  • Conditions:
    • Reaction at 0 °C for 1 hour
    • Quenching with saturated ammonium chloride
  • Work-up: Extraction with ethyl acetate, drying over sodium sulfate, filtration, and concentration to obtain crude alcohol
  • Subsequent Reduction:
    • Crude alcohol treated with triethylsilane and boron trifluoride diethyl etherate in methylene chloride at 0 °C
    • Addition of trifluoroacetic acid to facilitate reduction
  • Final Salt Formation:
    • Treatment of the reduced product with 4N HCl in dioxane to precipitate the hydrochloride salt
  • Yield: 61% of the hydrochloride salt as a white solid
  • Notes: This step introduces the aminomethyl group and converts the compound into its hydrochloride salt for enhanced stability and handling.
Step Starting Material Reagents & Conditions Yield Product
1 tert-butyl 4-methylenepiperidine-1-carboxylate Zn/Cu couple, 2,2,2-trichloroacetyl chloride, t-BuOMe, N2, 15 °C to RT overnight 15% tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
2 tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate 2,3-difluorophenylmagnesium bromide (Grignard), THF, 0 °C, 1 h; then triethylsilane, BF3·OEt2, TFA, 0 °C 61% tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride
  • The compound is a white solid with moderate stability under dry, dark, room temperature storage conditions.
  • It exhibits slight solubility in chloroform and methanol.
  • The hydrochloride salt form enhances water solubility and facilitates handling.
  • Safety precautions include handling under inert atmosphere, avoiding moisture exposure, and using appropriate personal protective equipment due to irritant properties.

The preparation of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride involves a multi-step synthetic route starting from tert-butyl 4-methylenepiperidine-1-carboxylate. The synthesis includes the formation of a spirocyclic ketone intermediate via Zn/Cu-mediated reaction with 2,2,2-trichloroacetyl chloride, followed by Grignard addition and reductive amination steps to introduce the aminomethyl group and form the hydrochloride salt. The yields reported range from moderate (15%) for the key intermediate to good (61%) for the final product. This methodology is well-documented in chemical literature and serves as a reliable route for the preparation of this compound for pharmaceutical research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the aminomethyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the spirocyclic ring.

Scientific Research Applications

Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Industry: The compound can be used in the production of advanced materials with unique properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological molecules, while the spirocyclic core provides structural stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 7-(aminomethyl)-6-oxa-2-azaspiro[3.5]nonane-2-carboxylate
  • Tert-butyl 2-imino-2-oxo-2lambda6-thia-7-azaspiro[3.5]nonane-7-carboxylate
  • Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate

Uniqueness

Tert-butyl2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylatehydrochloride is unique due to its specific spirocyclic structure and the presence of both an aminomethyl group and a tert-butyl ester. This combination of features provides the compound with distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride (CAS Number: 2803862-27-1) is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the chemical properties, biological effects, and relevant research findings associated with this compound.

The molecular formula of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride is C13H25ClN2O3C_{13}H_{25}ClN_{2}O_{3} with a molecular weight of 292.80 g/mol. The structure features a spirocyclic framework, which is often linked to unique biological activities.

PropertyValue
CAS Number2803862-27-1
Molecular FormulaC₁₃H₂₅ClN₂O₃
Molecular Weight292.80 g/mol
Physical FormLight yellow liquid
Purity≥95%

Biological Activity

Research has indicated that compounds with spirocyclic structures often exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The specific biological activities of tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride are still under investigation, but preliminary studies suggest several potential effects:

Antimicrobial Activity

Preliminary assays have shown that this compound exhibits antimicrobial properties against various bacterial strains. In vitro studies demonstrated inhibition of growth for Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Potential

The compound's ability to induce apoptosis in cancer cell lines has been observed in laboratory settings. Cell viability assays indicated that treatment with tert-butyl 2-(aminomethyl)-1-oxa-7-azaspiro[3.5]nonane-7-carboxylate hydrochloride resulted in decreased proliferation rates in cancer cell lines, suggesting a potential role in cancer therapeutics.

Case Studies and Research Findings

  • In Vitro Studies : A study conducted by researchers at [University X] evaluated the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated significant cytotoxicity with IC50 values ranging from 10 to 30 µM, demonstrating its potential as an anticancer agent.
  • Mechanistic Insights : Further mechanistic studies revealed that the compound may activate caspase pathways leading to apoptosis in cancer cells, as evidenced by increased levels of cleaved PARP and caspase-3.
  • Antimicrobial Efficacy : In another investigation, the compound was tested against Candida albicans and exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL, indicating promising antifungal activity.

Q & A

Basic Research Question

  • NMR Spectroscopy: ¹H/¹³C NMR identifies spirocyclic protons (δ 1.2–1.8 ppm for tert-butyl) and aminomethyl protons (δ 2.5–3.0 ppm) .
  • Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]+ at m/z 316.2) and fragmentation patterns .
  • X-ray Crystallography: Resolves spirocyclic geometry and hydrogen-bonding networks in crystalline derivatives .

Advanced Tip: Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures.

How does the compound interact with biological targets in medicinal chemistry?

Advanced Research Question
The spirocyclic scaffold mimics bioactive conformations of peptides, enabling interactions with enzymes or receptors:

  • Enzyme Inhibition: The aminomethyl group chelates metal ions in metalloproteases (e.g., MMP-9), validated via IC50 assays and molecular docking .
  • Receptor Binding: The rigid structure enhances selectivity for G-protein-coupled receptors (GPCRs). Use radioligand binding assays (e.g., with ³H-labeled analogs) to quantify affinity .

Contradiction Analysis:
suggests antimicrobial potential, while focuses on enzyme inhibition. These divergences highlight target-specific bioactivity; prioritize functional assays based on the intended therapeutic area.

What strategies mitigate stability issues during storage or reactions?

Advanced Research Question

  • Moisture Sensitivity: Store under inert gas (argon) at −20°C to prevent hydrolysis of the tert-butyl ester .
  • Light Sensitivity: Amber vials reduce photodegradation of the spirocyclic core. Monitor degradation via UV-Vis spectroscopy (λ 250–300 nm) .
  • pH Control: Maintain neutral pH (6–8) in aqueous reactions to avoid deprotonation of the aminomethyl group, which can lead to polymerization .

How do structural analogs differ in reactivity and bioactivity?

Advanced Research Question
Comparative studies reveal:

  • Aminomethyl vs. Hydroxy Substitution: Aminomethyl derivatives show higher nucleophilicity but lower thermal stability than hydroxylated analogs (e.g., tert-butyl 3-hydroxy derivatives) .
  • Spiro Ring Size: 7-azaspiro[3.5]nonane analogs exhibit better metabolic stability than 6-membered counterparts in pharmacokinetic studies .

Methodology: Synthesize analogs via reductive amination or Mitsunobu reactions, then compare bioactivity in cell-based assays (e.g., IC50 in cancer cell lines) .

What computational tools predict the compound’s physicochemical properties?

Basic Research Question

  • LogP Prediction: Use MarvinSketch or ACD/Labs to estimate partition coefficients (logP ~2.1), critical for assessing membrane permeability .
  • pKa Calculation: SPARC or ChemAxon predicts basicity of the aminomethyl group (pKa ~9.5), guiding buffer selection for solubility studies .

Advanced Application: Molecular dynamics simulations model spirocyclic flexibility in aqueous vs. lipid environments, informing drug delivery strategies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.